2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
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Overview
Description
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is characterized by a six-membered pyrimidine ring fused to a five-membered thiophene ring . The compound you mentioned also contains additional functional groups, including a thioether and an acetamide group.Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule. Common reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and various cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thieno[3,2-d]pyrimidines are generally stable compounds. They are aromatic and hence relatively resistant to oxidation and reduction .Scientific Research Applications
Antitumor Activity
Compounds related to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide have shown potent anticancer activity. For example, a study by Hafez and El-Gazzar (2017) found that synthesized derivatives exhibited significant growth inhibition on various human cancer cell lines, such as human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116).
Biological Potential in Heterocyclic Chemistry
The physicochemical properties and biological potential of these compounds have been studied, highlighting their significance in heterocyclic chemistry. A study by Zadorozhny et al. (2010) compared these compounds with analogous substances, noting differences in electronic spectra and biological activities, which could be crucial for pharmaceutical applications.
Antimicrobial Activity
There's evidence of significant antimicrobial properties in related compounds. For example, Vlasov et al. (2021) explored the construction of heterocyclic hybrids bearing moieties of thieno[2,3-d]pyrimidine and benzimidazole, which revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain.
Development of Anticonvulsant Agents
These compounds have potential applications in the development of anticonvulsant agents. A study by Severina et al. (2020) focused on the synthesis of thioacetamide derivatives as potential anticonvulsants, demonstrating moderate activity in pentylenetetrazole-induced seizures in rats.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-17-7-5-6-8-19(17)25-21(28)14-31-24-26-20-9-10-30-22(20)23(29)27(24)18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOALLHANDFPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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